2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-thiomorpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2S/c13-10-3-1-2-4-11(10)16-9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVWIXSIBGSBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of 2-fluorophenol with an appropriate thiomorpholine derivative under specific conditions. Common reagents might include bases like sodium hydride or potassium carbonate to deprotonate the phenol, facilitating nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiomorpholine ring.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenoxy group can participate in various substitution reactions, especially nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include strong bases or nucleophiles like sodium methoxide or ammonia.
Major Products
Oxidation: Products might include sulfoxides or sulfones.
Reduction: Products could be alcohol derivatives.
Substitution: Products would vary depending on the substituent introduced.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, particularly if it exhibits biological activity.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site, blocking substrate access. The fluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the thiomorpholine ring might interact with polar residues.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Thiomorpholine vs. Morpholine/Sulfone Derivatives: Thiomorpholine’s sulfur atom increases lipophilicity and polarizability compared to morpholine (oxygen-based) .
- Fluorinated Aromatic Groups: The 2-fluorophenoxy group in the target compound contrasts with non-fluorinated analogs like 1-cyclohexyl-2-(phenylthio)ethan-1-one (). Fluorine’s electronegativity enhances metabolic stability and may improve bioavailability compared to chloro or methoxy substituents (e.g., 1-[5-(4-chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one in ).
Physical and Chemical Properties
Key Observations :
Biological Activity
2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.31 g/mol. The compound features a fluorophenoxy group and a thiomorpholine moiety, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of this compound were screened for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were determined using the Microplate Alamar Blue assay, revealing significant antimicrobial activity.
The results indicate that certain modifications to the structure enhance antimicrobial potency, particularly substitutions on the phenoxy group.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds suggest that the presence of electron-withdrawing groups, such as fluorine, significantly enhances biological activity. The positioning of these substituents also plays a crucial role in determining the efficacy of the compound against specific pathogens.
Case Study 1: Antitubercular Activity
In a study focusing on antitubercular activity, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The results showed that compounds with thiomorpholine structures exhibited promising activity, with some derivatives being more potent than traditional antitubercular agents like isoniazid and rifampicin. The most effective derivative had an MIC comparable to existing treatments, indicating potential for further development as a therapeutic agent.
Case Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of this compound on human cell lines. The compound displayed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further pharmacological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
